molecular formula C13H12ClNS B6613180 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline CAS No. 710966-52-2

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline

Cat. No.: B6613180
CAS No.: 710966-52-2
M. Wt: 249.76 g/mol
InChI Key: OHVBWTFTVVPMSU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVBWTFTVVPMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct coupling of 4-aminothiophenol with 2-chlorobenzyl chloride follows an SN2 mechanism , where the thiolate ion attacks the benzyl chloride’s electrophilic carbon.

Procedure :

  • Dissolve 4-aminothiophenol (1.0 equiv.) in anhydrous DMF under argon.

  • Add K₂CO₃ (2.0 equiv.) to generate the thiolate ion.

  • Introduce 2-chlorobenzyl chloride (1.2 equiv.) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

Purification :

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purify via flash chromatography (hexane/ethyl acetate, 4:1) to yield 65% product.

Challenges :

  • Competing oxidation of the thiol to disulfide necessitates inert conditions.

  • Base-sensitive substrates may degrade, requiring milder bases like triethylamine.

Nitro Intermediate Reduction Strategy

Synthesis of 4-Nitrobenzenethiol Derivative

This two-step approach avoids handling unstable aminothiols:

  • Coupling : React 4-nitrothiophenol with 2-chlorobenzyl chloride in THF using NaH (1.5 equiv.) at 0°C.

  • Reduction : Hydrogenate the nitro group using H₂ (1 atm) and Raney Ni in methanol at 25°C for 6 hours.

Optimization :

  • Excess Raney Ni (0.5 equiv.) improves reduction efficiency, achieving 94% purity.

  • Methanol as solvent minimizes byproduct formation compared to ethanol.

Yield : 58% after column chromatography (silica gel, petroleum ether/acetone).

Protection-Deprotection Approach for Enhanced Yield

Acetylation of 4-Aminothiophenol

Protecting the amine as an acetyl derivative mitigates undesired side reactions:

  • Stir 4-aminothiophenol with acetic anhydride (1.2 equiv.) in pyridine at 0°C.

  • Quench with ice-water and extract with dichloromethane.

Sulfanyl Coupling and Deprotection

  • React acetylated thiophenol with 2-chlorobenzyl chloride in THF using NaH.

  • Hydrolyze the acetyl group with 6M HCl in dioxane at 60°C for 2 hours.

Advantages :

  • Higher yield (70%) due to reduced amine interference.

  • Purity reaches 92% after recrystallization (ethanol/water).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 4-{[(2-Chlorophenyl)methyl]sulfanyl}aniline Synthesis

MethodStarting MaterialsKey ConditionsYieldPurity
Direct Substitution4-Aminothiophenol, 2-Cl-BnClDMF, K₂CO₃, 25°C, 12h65%90%
Nitro Reduction4-Nitrothiophenol, 2-Cl-BnClH₂/Raney Ni, MeOH, 25°C, 6h58%94%
Protection StrategyAc-4-aminothiophenol, 2-Cl-BnClTHF, NaH, HCl hydrolysis70%92%

Key Insights :

  • Direct substitution is fastest but suffers from thiol instability.

  • Nitro reduction offers high purity but requires hazardous hydrogenation.

  • Protection-deprotection balances yield and practicality, ideal for scale-up.

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Polarity and Reaction Kinetics

  • Chloroform : Enhances SN2 reactivity due to low polarity, favored in direct substitution (k₂ = 10.3 dm³ mol⁻¹ s⁻¹).

  • DMF : Accelerates thiolate formation but risks side reactions with electrophilic amines.

Catalytic Hydrogenation Optimization

  • Raney Ni : Superior to Pd/C in nitro reduction, achieving full conversion in 6 hours.

  • Temperature : Reactions above 35°C degrade the benzyl sulfide linkage, necessitating strict thermal control .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chlorophenyl group may interact with hydrophobic pockets in enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Findings References
This compound C₁₂H₁₀ClNS 235.73 2-Chlorobenzyl sulfanyl, aniline Solid (storage at room temperature)
2-[(4-Methylphenyl)sulfanyl]aniline C₁₃H₁₃NS 215.31 4-Methylphenyl sulfanyl, aniline Crystalline structure with N–H⋯S hydrogen bonding
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline C₁₃H₁₂ClNS 249.76 3-Chloro-aniline, 4-methylphenyl sulfanyl Higher molecular weight; potential enhanced reactivity due to Cl
4-[(3,4-Dichlorophenyl)sulfonyl]aniline C₁₂H₉Cl₂NO₂S 302.18 Sulfonyl bridge, 3,4-dichlorophenyl Electron-withdrawing sulfonyl group; reduced basicity of NH₂
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 Fluorophenyl sulfanyl, ethyl linker Liquid state; unknown safety profile
4-[2-(Methylsulfanyl)ethyl]aniline C₉H₁₃NS 167.27 Methylsulfanyl-ethyl group Hazardous (H302: harmful if ingested)

Key Research Findings and Comparative Analysis

Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups :
    • The 2-chlorophenyl group in the target compound is electron-withdrawing, which may reduce the electron density of the aniline NH₂ group compared to analogs like 2-[(4-Methylphenyl)sulfanyl]aniline (electron-donating methyl group) .
    • Sulfonyl-containing analogs (e.g., 4-[(3,4-Dichlorophenyl)sulfonyl]aniline) exhibit stronger electron withdrawal, significantly lowering NH₂ basicity and altering solubility .
Crystallinity and Hydrogen Bonding
  • 2-[(4-Methylphenyl)sulfanyl]aniline forms a crystalline lattice stabilized by N–H⋯S hydrogen bonds, as shown in X-ray diffraction studies .

Biological Activity

4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a sulfanyl aniline structure, which contributes to its reactivity and biological interactions. The presence of the sulfanyl group allows for the formation of covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with critical thiol groups, disrupting their function.
  • Hydrophobic Interactions : The chlorophenyl group can interact with hydrophobic pockets in target proteins, influencing their activity.

Biological Activity Overview

Research indicates that this compound has several notable biological effects:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells, notably in HeLa cells, through caspase activation and cell cycle disruption .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on HeLa and other cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values around 6–7 μM against HeLa cells, while showing less toxicity towards non-tumor cells (IC50 approximately 18–20 μM) .
  • Mechanism : The induction of apoptosis was confirmed through flow cytometric analysis, demonstrating increased early apoptotic populations and DNA fragmentation indicative of caspase-mediated apoptosis .

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been explored in various contexts:

  • Inhibition of Specific Enzymes : It has been noted for its ability to inhibit certain metabolic enzymes, which could be leveraged for therapeutic applications against metabolic disorders .
  • Interaction with Protein Targets : Structural studies have shown how the compound interacts with protein targets at the molecular level, providing insights into its inhibitory mechanisms .

Data Table: Biological Activities of this compound

Biological ActivityCell Line/TargetIC50 Value (μM)Mechanism
AnticancerHeLa6–7Apoptosis induction via caspase activation
AntimicrobialVariousTBDPotential enzyme inhibition
Enzyme InhibitionSpecific EnzymesTBDCovalent bonding with thiol groups

Q & A

Q. What are the recommended synthetic routes for 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution between 4-aminothiophenol and 2-chlorobenzyl chloride. Key steps include:

  • Reagent selection: Use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the thiol group.
  • Solvent optimization: Dichloromethane (DCM) or toluene under reflux (80–110°C) improves yield .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization removes unreacted starting materials.
  • Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) or HPLC (C18 column, UV detection at 254 nm).

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy: ¹H NMR (DMSO-d₆, δ 6.5–7.4 ppm for aromatic protons; δ 4.2 ppm for -SCH₂-). ¹³C NMR confirms the sulfanyl linkage (δ 35–40 ppm for SCH₂) .
  • X-ray crystallography: Resolves molecular conformation and hydrogen-bonding patterns (e.g., N-H∙∙∙S interactions observed in analogs like 2-[(4-methylphenyl)sulfanyl]aniline) .
  • Mass spectrometry: ESI-MS (m/z 236.0 [M+H]⁺) validates molecular weight .
  • Purity assessment: HPLC with UV/Vis detection (≥98% purity, retention time ~8.2 min in 60:40 acetonitrile:water).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Control variables: Test bioactivity under standardized pH (7.4 vs. 5.5) and temperature (25°C vs. 37°C) to assess environmental impacts on target interactions .
  • Assay validation: Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm specificity. For example, if conflicting cytotoxicity data arise, validate via ATP-based luminescence and microscopy .
  • Statistical rigor: Apply multivariate analysis to identify outliers or confounding factors (e.g., solvent residues affecting cell membranes).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfanyl-aniline derivatives?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace 2-chlorophenyl with 3-chloro or fluorophenyl groups) and compare bioactivity .
  • Computational modeling: Perform docking studies (AutoDock Vina) using crystal structure data (e.g., PDB coordinates from related compounds) to predict binding affinities for targets like kinase enzymes .
  • Biochemical profiling: Screen analogs against a panel of receptors (e.g., GPCRs, ion channels) to identify selectivity trends.

Q. How do environmental factors influence the compound’s stability and reactivity in experimental settings?

Answer:

  • Temperature sensitivity: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stable ≤150°C).
  • Light exposure: Assess photodegradation via UV-Vis spectroscopy (λmax shifts indicate structural breakdown).
  • pH-dependent reactivity: Test solubility and sulfanyl group oxidation in buffers (pH 2–9); acidic conditions may protonate the aniline NH₂, altering reactivity .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic behavior?

Answer:

  • Hydrogen-bond networks: X-ray data for analogs (e.g., 2-[(4-methylphenyl)sulfanyl]aniline) reveal N-H∙∙∙S and N-H∙∙∙N interactions, forming tetrameric clusters in the crystal lattice .
  • Conformational analysis: The dihedral angle between aromatic rings (~87.8° in analogs) impacts packing density and solubility .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD): Simulate binding to cytochrome P450 enzymes (GROMACS, 100 ns simulations) to assess metabolic stability.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Methodological Considerations Table

Parameter Recommended Approach Key References
Synthesis Yield Optimize base (K₂CO₃) and solvent (toluene, reflux)
Bioactivity Assays Use ATP-based luminescence + caspase-3/7 activation
Structural Analysis X-ray crystallography (200 K, P4₂/n space group)
Computational Tools AutoDock Vina for docking; Gaussian 16 for DFT

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